2-amino-N-methyl-N-phenylacetamide

Description

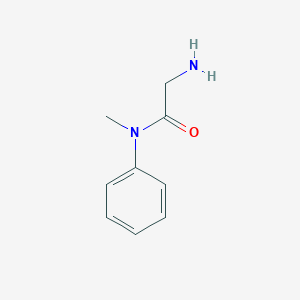

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBFSGCVJMHEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472074 | |

| Record name | 2-amino-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126866-37-3 | |

| Record name | 2-amino-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126866-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N-methyl-N-phenylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-amino-N-methyl-N-phenylacetamide. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds and general methodologies applicable to its synthesis and characterization.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: N-methyl-N-phenylglycinamide, 2-amino-N-methyl-N-phenyl-acetamide, N-methyl 2-amino acetanilide[1]

Chemical Structure:

The structure of this compound consists of a central acetamide core. The amide nitrogen is substituted with both a methyl group and a phenyl group. The alpha-carbon of the acetyl group is substituted with an amino group.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| XLogP3 (Computed) | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 164.094963011 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

Synthesis

Logical Workflow for the Synthesis of this compound:

Experimental Protocol (Adapted)

The following is a generalized experimental protocol adapted from the synthesis of related N'-substituted 2-amino-N-phenylacetamides. This protocol should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Slowly add chloroacetyl chloride dropwise to the stirred solution. An organic base (e.g., triethylamine or pyridine) can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-phenylacetamide.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-chloro-N-methyl-N-phenylacetamide in a suitable solvent.

-

Addition of Amine: Add an excess of methylamine (as an aqueous solution or a solution in a suitable solvent like ethanol or THF).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by standard techniques such as extraction, recrystallization, or column chromatography to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is not currently available in the public domain. However, the broader class of phenylacetamide derivatives has been investigated for various pharmacological activities.

-

Antimicrobial Activity: Some studies on N-phenylacetamide derivatives have reported moderate to high antibacterial activities against various bacterial strains.

-

Central Nervous System (CNS) Activity: Phenylacetamide derivatives are known to possess a wide range of CNS activities, including anticonvulsant and antidepressant effects.

Further research is required to determine if this compound exhibits similar biological activities and to elucidate the specific signaling pathways involved.

Logical Relationship of Phenylacetamides to Biological Activity:

Conclusion

This compound is a compound of interest within the broader class of phenylacetamides. While its fundamental chemical properties have been computed, there is a notable lack of experimental data for its physicochemical characteristics and biological activity. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its potential applications in medicinal chemistry and drug discovery. Future research should focus on the experimental determination of its properties, a thorough evaluation of its pharmacological profile, and the elucidation of its mechanism of action.

References

An In-depth Technical Guide on the Synthesis and Potential Mechanism of N-methyl-N-phenylglycinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and a hypothesized mechanism of action for N-methyl-N-phenylglycinamide. Due to the limited direct literature on this specific molecule, this guide extrapolates from established chemical principles and the known biological activities of structurally related compounds.

Introduction

N-methyl-N-phenylglycinamide is a derivative of the non-proteinogenic amino acid N-phenylglycine. The introduction of a methyl group on the nitrogen atom (N-methylation) can significantly alter the physicochemical and biological properties of the parent molecule. N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate receptor affinity.[1] While the specific discovery of N-methyl-N-phenylglycinamide is not well-documented in publicly available literature, its structural similarity to other biologically active phenylglycinamide derivatives suggests its potential for investigation in areas such as neuroscience and pharmacology.

Synthesis of N-methyl-N-phenylglycinamide

The synthesis of N-methyl-N-phenylglycinamide can be logically approached through the amidation of its precursor, N-methyl-N-phenylglycine. This process involves the activation of the carboxylic acid group followed by the reaction with an amine source, typically ammonia or an ammonia equivalent.

The synthesis can be conceptualized as a two-step process starting from the more readily available N-phenylglycine:

-

N-methylation of N-phenylglycine: This step introduces the methyl group onto the nitrogen atom of N-phenylglycine to yield N-methyl-N-phenylglycine.

-

Amidation of N-methyl-N-phenylglycine: The carboxylic acid group of N-methyl-N-phenylglycine is converted to an amide to form the final product, N-methyl-N-phenylglycinamide.

Protocol 1: Synthesis of N-methyl-N-phenylglycine

This protocol is adapted from established methods for the N-methylation of amino acids.

-

Materials: N-phenylglycine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., sodium hydroxide), and appropriate solvents (e.g., water, methanol).

-

Procedure:

-

Dissolve N-phenylglycine in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-10 °C).

-

Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture while maintaining the pH with the addition of the base.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter, wash with cold water, and dry the precipitate to obtain N-methyl-N-phenylglycine.

-

Protocol 2: Synthesis of N-methyl-N-phenylglycinamide from N-methyl-N-phenylglycine

This protocol utilizes a common peptide coupling agent for the formation of the amide bond.

-

Materials: N-methyl-N-phenylglycine, a coupling agent (e.g., DCC, HATU, or PyBOP), an ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or a protected form of ammonia), and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).[2][3]

-

Procedure:

-

Dissolve N-methyl-N-phenylglycine in the anhydrous solvent.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the ammonia source (e.g., 1.5 equivalents of ammonium chloride).

-

Continue stirring the reaction at room temperature for several hours to overnight, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield N-methyl-N-phenylglycinamide.

-

While specific yield data for the synthesis of N-methyl-N-phenylglycinamide is not available, the following table summarizes typical yields for analogous amide formation reactions from N-substituted amino acids using various coupling agents.

| Coupling Agent | Base | Solvent | Typical Yield (%) | Reference |

| DCC/HOBt | DIPEA | DCM/DMF | 60-85 | [2] |

| HATU | DIPEA | DMF | 75-95 | [3] |

| PyBOP | DIPEA | DMF | 70-90 | [3] |

| TiCl4 | Pyridine | Pyridine | 70-88 | [4] |

Table 1: Representative yields for amide synthesis from N-substituted amino acids.

Hypothesized Mechanism of Action and Biological Significance

The biological activity of N-methyl-N-phenylglycinamide has not been explicitly characterized. However, based on its structural components, a plausible mechanism of action can be proposed. The N-methylglycine scaffold is a key feature of sarcosine, an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5]

It is hypothesized that N-methyl-N-phenylglycinamide could modulate neurotransmission by interacting with the glycine binding site of the NMDA receptor or by inhibiting the reuptake of glycine via GlyT1. By increasing the synaptic concentration of glycine, it could potentiate NMDA receptor activity.[6][7]

The methylation of glycine is a biologically significant process. The enzyme Glycine N-methyltransferase (GNMT) plays a crucial role in regulating the cellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), which is critical for numerous methylation reactions, including epigenetic modifications.[8][9][10][11][12] While N-methyl-N-phenylglycinamide is a synthetic compound, its core N-methylglycine structure is analogous to the product of GNMT, sarcosine. This suggests that synthetic N-methylated glycine derivatives could potentially interact with biological systems that recognize or are modulated by endogenous N-methylated amino acids.

Conclusion

While direct experimental data on N-methyl-N-phenylglycinamide is scarce, this technical guide provides a robust framework for its synthesis and a plausible hypothesis for its mechanism of action. The proposed synthetic routes are based on well-established and reliable amidation methodologies. The hypothesized mechanism, centered on the modulation of the glycine-NMDA receptor system, offers a clear direction for future pharmacological investigation. This document serves as a foundational resource for researchers interested in exploring the potential of N-methyl-N-phenylglycinamide and other novel N-methylated compounds in drug discovery and development. Further experimental validation is necessary to confirm the synthesis parameters and elucidate the precise biological activities of this compound.

References

- 1. scispace.com [scispace.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinetic mechanisms of glycine requirement for N-methyl-D-aspartate channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GNMT gene: MedlinePlus Genetics [medlineplus.gov]

- 9. View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury | Annals of Gastroenterology [annalsgastro.gr]

- 10. Glycine N-methyltransferase and regulation of S-adenosylmethionine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic mechanism of glycine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutations in human glycine N-methyltransferase give insights into its role in methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Biological Activity of 2-amino-N-methyl-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 2-amino-N-methyl-N-phenylacetamide, a molecule with a scaffold common to various pharmacologically active compounds. Due to the limited direct experimental data on this specific molecule, this document extrapolates potential biological activities based on structure-activity relationships (SAR) of closely related N-phenylacetamide derivatives. The predicted activities discussed herein include anticancer, antimicrobial, anticonvulsant, and antidepressant effects. This guide also outlines detailed hypothetical experimental protocols for the synthesis, characterization, and biological evaluation of this compound, intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

The N-phenylacetamide backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The subject of this guide, this compound, is a derivative that combines the phenylacetamide core with a primary amino group and an N-methyl substitution. While direct studies on this compound are not extensively reported in publicly available literature, the analysis of its structural analogues allows for the prediction of its potential pharmacological profile.[1] This document aims to provide a predictive analysis of its biological activity and a practical framework for its experimental investigation.

Predicted Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects. The presence of the phenylacetamide core is associated with several therapeutic applications.[3][4]

Anticancer Activity

Substituted phenylacetamide derivatives have demonstrated cytotoxicity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) carcinoma.[1] The mechanism of action for these compounds often involves the induction of apoptosis or cell cycle arrest. It is hypothesized that this compound could exhibit similar properties.

Antimicrobial Activity

The N-phenylacetamide moiety has been functionalized to produce compounds with significant antibacterial activity.[1][2] A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, for instance, showed moderate to high activity against both Gram-positive and Gram-negative bacteria.[2] The primary amino group in the target molecule could potentially enhance its interaction with bacterial cell membranes or intracellular targets.

Anticonvulsant Activity

Phenylglycinamide derivatives, which share structural similarities with this compound, have been investigated as potential broad-spectrum anticonvulsants.[5] These compounds are often designed as hybrids of known anticonvulsant pharmacophores.

Antidepressant Activity

Derivatives of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide have shown moderate to good antidepressant activity in animal models.[4] The N-substituted phenylacetamide structure is a key feature of these compounds, suggesting that this compound might also modulate central nervous system targets.

Quantitative Data (Predicted)

The following tables summarize predicted quantitative data for the biological activities of this compound based on reported values for analogous compounds. These are hypothetical values intended to guide initial experimental design.

Table 1: Predicted Anticancer Activity

| Cell Line | Predicted IC50 (µM) |

| MCF-7 (Breast) | 15 - 30 |

| PC3 (Prostate) | 20 - 40 |

| A549 (Lung) | 25 - 50 |

Table 2: Predicted Antimicrobial Activity (MIC, µg/mL)

| Bacterial Strain | Predicted MIC (µg/mL) |

| Staphylococcus aureus | 16 - 64 |

| Escherichia coli | 32 - 128 |

| Pseudomonas aeruginosa | 64 - 256 |

Table 3: Predicted Anticonvulsant Activity (Rodent Model)

| Test | Predicted ED50 (mg/kg) |

| Maximal Electroshock Seizure (MES) | 50 - 100 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 40 - 80 |

Experimental Protocols

The following are detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route for this compound is the acylation of N-methylaniline with an N-protected amino acid, followed by deprotection.

Materials:

-

N-methylaniline

-

Boc-glycine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling: To a solution of Boc-glycine (1.1 eq) and N-methylaniline (1.0 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-2-amino-N-methyl-N-phenylacetamide.

-

Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization

The structure of the synthesized compound should be confirmed using the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups such as N-H and C=O.

-

MS (Mass Spectrometry): To confirm the molecular weight.

In Vitro Anticancer Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial dilutions of this compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Predicted Biological Screening Cascade

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a pharmacologically active agent. The predicted anticancer, antimicrobial, anticonvulsant, and antidepressant activities, derived from the known properties of its analogues, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a practical starting point for the synthesis, characterization, and biological evaluation of this promising compound. Further investigation is warranted to validate these predictions and to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Amino-N-methyl-N-phenylacetamide (CAS Number 126866-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical and chemical data for 2-Amino-N-methyl-N-phenylacetamide, identified by CAS number 126866-37-3. Due to a notable absence of experimentally determined data in publicly accessible literature, this document primarily presents computationally predicted properties. This guide also outlines generalized experimental protocols for the characterization of similar compounds and discusses potential biological activities based on the known pharmacology of related N-phenylacetamide derivatives. The included visualizations illustrate a standard workflow for chemical characterization and a plausible synthetic pathway.

Chemical Identity and Computed Properties

This compound is an organic compound with the molecular formula C₉H₁₂N₂O.[1] It is structurally characterized by an acetamide backbone with an amino group, a methyl group, and a phenyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers for CAS 126866-37-3

| Identifier | Value |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C9H12N2O/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3[1] |

| InChIKey | RXBFSGCVJMHEIV-UHFFFAOYSA-N[1] |

| SMILES | CN(C1=CC=CC=C1)C(=O)CN[1] |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 164.21 g/mol [1] |

| Exact Mass | 164.094963011 Da[1] |

| XLogP3 | 0.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 2[1] |

| Polar Surface Area | 46.3 Ų[1] |

| Heavy Atom Count | 12[1] |

Note: The data in Table 2 are computationally predicted and have not been experimentally verified.

Experimental Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded any experimentally determined physical or chemical data for this compound (CAS 126866-37-3). This includes, but is not limited to, melting point, boiling point, density, and solubility data.

Generalized Experimental Protocols

In the absence of specific experimental procedures for this compound, the following section outlines generalized protocols commonly used for the synthesis and characterization of novel organic compounds of a similar nature.

Hypothetical Synthesis

A plausible synthetic route for this compound could involve a two-step process starting from N-methylaniline. This proposed pathway is illustrated in the diagram below.

Caption: A possible two-step synthesis of the target compound.

Step 1: Acylation of N-methylaniline N-methylaniline would be reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction would likely be carried out in an aprotic solvent such as dichloromethane or diethyl ether at a reduced temperature to control the exothermic reaction.

Step 2: Amination of the Intermediate The resulting 2-chloro-N-methyl-N-phenylacetamide would then undergo nucleophilic substitution with ammonia to replace the chlorine atom with an amino group, yielding the final product. This step might be performed in a sealed vessel with an excess of ammonia in a solvent like ethanol.

Characterization Workflow

Following synthesis and purification (e.g., by column chromatography or recrystallization), a standard workflow for the characterization of a novel compound like this compound would be employed.

Caption: A typical workflow for characterizing a new chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the N-H stretch of the primary amine, the C=O stretch of the amide, and aromatic C-H stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.

-

Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.

-

Solubility Studies: The solubility in various solvents (e.g., water, ethanol, DMSO) would be determined.

Potential Biological Activity and Signaling Pathways

While no biological activity has been reported for this compound, the broader class of N-phenylacetamide derivatives has been investigated for various pharmacological effects. These include antibacterial, antidepressant, and anticoagulant activities.[2][3]

The structural similarity of this compound to these biologically active compounds suggests that it could be a candidate for screening in these therapeutic areas. For instance, some phenylacetamide derivatives are known to exert their effects by inhibiting specific enzymes or interacting with receptors in signaling pathways. Further research would be required to determine if this compound possesses any such activities.

Safety Information

Based on GHS classifications from one notification to the ECHA C&L Inventory, this compound is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H332 | Harmful if inhaled[1] |

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 126866-37-3) is a compound for which there is a significant lack of experimentally derived data. The information presented in this guide is largely based on computational predictions. The generalized experimental protocols and discussion of potential biological activities are intended to provide a framework for future research on this molecule. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

The Phenylacetamide Scaffold: A Versatile Core for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The phenylacetamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on the phenyl ring and the acetamide nitrogen have made it a cornerstone in the development of novel drugs targeting a wide range of diseases. This technical guide provides a comprehensive overview of the current landscape of phenylacetamide-based therapeutics, with a focus on their applications in oncology, infectious diseases, and neurology.

Anticancer Applications: Inducing Apoptosis in Malignant Cells

Phenylacetamide derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] These compounds often exert their activity by inducing programmed cell death, or apoptosis, through both intrinsic and extrinsic signaling pathways.[1][3]

Quantitative Analysis of Cytotoxic Activity

The in vitro efficacy of various phenylacetamide derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | Doxorubicin | 0.38 ± 0.07 |

| PC-12 | 0.6 ± 0.08 | |||

| MCF-7 | 0.7 ± 0.4 | |||

| Derivative 3c | MCF-7 | 0.7 ± 0.08 | ||

| Derivative 3j (para-nitro) | MDA-MB-468 | 0.76 ± 0.09 | ||

| Compound 2b | PC3 | 52 | Imatinib | 40 |

| Compound 2c | PC3 | 80 | ||

| MCF-7 | 100 | Imatinib | 98 |

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Various Cancer Cell Lines.[1][3][4]

Mechanism of Action: Apoptosis Induction

Studies have shown that phenylacetamide derivatives can trigger apoptosis by modulating the expression of key regulatory proteins.[1] For instance, treatment of cancer cells with these compounds has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while also increasing the activity of executioner caspase-3.[1]

Caption: Phenylacetamides induce apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-468, PC-12) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.[1][3]

-

Treat the cells with various concentrations of the phenylacetamide derivatives and a vehicle control.[1][3]

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

TUNEL Assay for Apoptosis Detection:

-

Culture cells on coverslips and treat with the phenylacetamide derivative.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Analyze the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.[1]

Antibacterial Applications: Targeting Bacterial Cell Integrity and Essential Enzymes

The phenylacetamide scaffold has also been successfully exploited to develop potent antibacterial agents.[5][6] These compounds have shown activity against a range of pathogenic bacteria, including those resistant to conventional antibiotics.[7][8]

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of phenylacetamide derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) or 50% effective concentration (EC50).

| Compound | Bacterium | MIC (µg/mL) | EC50 (µM) | Reference Compound | EC50 (µM) |

| Compound 5 | Escherichia coli | 0.64 | - | - | - |

| Compound 21 | Escherichia coli | 0.67 | - | - | - |

| Compound A1 | Xanthomonas oryzae pv. Oryzae | - | 156.7 | Bismerthiazol | 230.5 |

| Thiodiazole copper | 545.2 | ||||

| Compound A4 | Xanthomonas oryzae pv. Oryzae | - | 179.2 | ||

| Xanthomonas axonopodis pv. Citri | - | 281.2 | Thiodiazole copper | 476.52 | |

| Xanthomonas oryzae pv. oryzicola | - | 194.9 | Bismerthiazol | 254.96 | |

| Thiodiazole copper | 607.5 | ||||

| Compound A6 | Xanthomonas oryzae pv. Oryzae | - | 144.7 |

Table 2: Antibacterial Activity of Phenylacetamide Derivatives.[5][7]

Mechanism of Action: Multiple Antibacterial Strategies

Phenylacetamide derivatives employ various mechanisms to combat bacterial growth. Some derivatives containing 4-arylthiazole moieties have been shown to disrupt the integrity of the bacterial cell membrane.[5][6] Other derivatives act as inhibitors of essential bacterial enzymes, such as ParE, a subunit of topoisomerase IV, which is crucial for DNA replication.[7][8]

Caption: General workflow for synthesis and antibacterial testing of phenylacetamides.

Experimental Protocols

General Synthesis of N-phenylacetamide Derivatives:

-

To a solution of the appropriate starting materials, add one mmol of the amino compound.[3]

-

Stir the reaction mixture at room temperature for 24 hours.[3]

-

Upon completion of the reaction (monitored by TLC), remove the solvent using a rotary evaporator.

-

Dehydrate the isolated organic phase with sodium sulfate, filter, and dry using a rotary evaporator to obtain the final product.[3]

-

Characterize the synthesized compounds using 1H-NMR, 13C-NMR, and HRMS.[5]

Disc Diffusion Method for Antibacterial Susceptibility Testing:

-

Dissolve the test compounds in a suitable solvent (e.g., ethyl acetate) to a concentration of 0.1 g/mL.[9]

-

Impregnate sterile paper discs (6 mm in diameter) with 30 µL of each test solution.[9]

-

Place the impregnated discs on cation-adjusted Mueller Hinton agar plates that have been uniformly inoculated with the bacterial strain of interest.[9]

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

Anticonvulsant Applications: Modulating Neuronal Excitability

The phenylacetamide scaffold is a key feature in several established and investigational anticonvulsant drugs. These compounds are designed to suppress the abnormal neuronal firing associated with epileptic seizures.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of phenylacetamide derivatives is assessed in various animal models of epilepsy, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[10] The psychomotor seizures (6-Hz) model is also used to identify compounds with potential efficacy against therapy-resistant epilepsy.[10][11]

| Compound | Animal Model | ED50 (mg/kg) |

| Compound 14 | MES | 49.6 |

| 6 Hz (32 mA) | 31.3 | |

| scPTZ | 67.4 | |

| 6 Hz (44 mA) | 63.2 |

Table 3: Anticonvulsant Activity of a Phenylacetamide Derivative.[11]

Mechanism of Action: Sodium Channel Modulation

While the exact mechanisms can vary, a key mode of action for many anticonvulsant phenylacetamide derivatives is the modulation of voltage-sensitive sodium channels in neurons.[10] By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that underlies seizure activity.[12]

Caption: Preclinical screening workflow for anticonvulsant phenylacetamides.

Experimental Protocols

Maximal Electroshock (MES) Test:

-

Administer the test compound to mice or rats at various doses via the appropriate route (e.g., intraperitoneally).

-

After a specified pretreatment time, deliver an electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

-

Calculate the median effective dose (ED50) for protection against MES-induced seizures.[10][12]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound to the animals.

-

After the appropriate pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset of clonic seizures.

-

The absence of clonic seizures for a defined period (e.g., 30 minutes) indicates protection.

-

Determine the ED50 of the compound for preventing scPTZ-induced seizures.[11]

Other Therapeutic Applications

Beyond the major areas discussed, the phenylacetamide scaffold has shown promise in other therapeutic domains, including:

-

Analgesic and Anti-inflammatory: Certain phenylacetamide derivatives have demonstrated analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15][16]

-

Antidepressant: Phenylacetamide-based compounds have been investigated as monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters like serotonin and dopamine in the brain, leading to an antidepressant effect.[17]

Conclusion

The phenylacetamide scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its adaptability allows for the fine-tuning of pharmacological activity across a spectrum of therapeutic targets. The promising preclinical data for phenylacetamide derivatives in oncology, infectious diseases, and neurology underscore the significant potential of this chemical class to yield novel and effective treatments for a range of human diseases. Further investigation into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds is warranted to translate these preclinical findings into clinical success.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - ProQuest [proquest.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors [frontiersin.org]

- 8. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irejournals.com [irejournals.com]

- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of 2-amino-N-methyl-N-phenylacetamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylacetamides and In Silico Docking

Phenylacetamide derivatives are a versatile class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The core structure allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic profiles. In silico molecular docking has become an indispensable tool in drug discovery for predicting the binding affinity and orientation of small molecules like 2-amino-N-methyl-N-phenylacetamide to a protein target. This computational technique facilitates the rapid screening of virtual libraries, elucidation of structure-activity relationships (SAR), and the rational design of more potent and selective drug candidates.

Potential Protein Targets for this compound

Based on the biological activities of related phenylacetamide compounds, several protein families have been identified as potential targets for in silico docking studies. The selection of a target protein is a critical first step and should be guided by the therapeutic area of interest.

Table 1: Potential Protein Targets for Phenylacetamide Derivatives

| Protein Target Family | Specific Examples | Therapeutic Area | Rationale |

| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain | Phenylacetamide derivatives have shown anti-inflammatory and analgesic effects. |

| Carbonic Anhydrases | hCA I, hCA II, hCA IX, hCA XII | Cancer, Glaucoma | N-phenylacetamide conjugates have demonstrated inhibitory activity against various hCA isoforms.[2] |

| Kinases | Pim-1 kinase | Cancer | Phenylacetic acid derivatives have been studied for their interactions with Pim-1 kinase. |

| Monoamine Oxidases | MAO-A | Depression | Phenylacetamide derivatives have been investigated as potential antidepressant agents targeting MAO-A.[3] |

| Translocator Protein | TSPO | Neuroinflammation, CNS Disorders | N,N-disubstituted pyrazolopyrimidine acetamides have shown high affinity for TSPO. |

| Cannabinoid Receptors | CB2 Receptor | Osteoporosis, Inflammation | Biamide derivatives containing the phenylacetamide scaffold have been identified as CB2 receptor inverse agonists.[4] |

Methodologies for In Silico Docking

A typical in silico docking workflow involves several key stages, from ligand and protein preparation to the final analysis of the docking results. The following protocol provides a generalized methodology that can be adapted for specific software and research questions.

Experimental Protocol: Molecular Docking

A standard workflow for a molecular docking experiment is illustrated below.

Step 1: Ligand Preparation

-

Obtain the 3D structure of this compound. This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converting the 2D structure to 3D, or by retrieving it from a database like PubChem.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

Step 2: Protein Preparation

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera). This typically involves:

-

Removing water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Kollman charges).

-

Repairing any missing residues or atoms in the protein structure.

-

Step 3: Grid Generation

-

Define the binding site (active site) of the protein. If the downloaded structure contains a co-crystallized ligand, the binding site can be defined around it.

-

Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

Step 4: Docking Simulation

-

Select a docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Glide (in Schrödinger), and GOLD.

-

Run the docking simulation to generate a set of possible binding poses of the ligand within the protein's active site.

Step 5: Analysis of Docking Results

-

Pose Clustering and Scoring: The generated poses are typically clustered based on their root-mean-square deviation (RMSD). Each pose is assigned a score (e.g., binding energy in kcal/mol) by a scoring function, which estimates the binding affinity.

-

Interaction Analysis: The best-scoring poses are visually inspected to analyze the intermolecular interactions between the ligand and the protein. Key interactions to identify include:

-

Hydrogen bonds

-

Hydrophobic interactions

-

π-π stacking

-

Salt bridges

-

Quantitative Data from Docking Studies of Phenylacetamide Analogs

While specific data for this compound is unavailable, the following table summarizes representative quantitative data from in silico docking studies of analogous phenylacetamide derivatives against various protein targets. This data can serve as a benchmark for future studies.

Table 2: Summary of In Silico Docking Data for Phenylacetamide Analogs

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Phenoxyacetanilide derivative | COX-2 | -8.9 | - | [5] |

| Chloro phenyl acetamide | PARP1 | -7.19 | GLY863, TYR907 | [6] |

| Imidazolium-based ionic liquids with fluorinated phenylacetamide tethers | DNA | -3.9 to -4.4 | - | [7] |

| N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | hCA II | - | - | [2] |

| N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) | CB2 Receptor | - | - | [4] |

Note: The docking scores are dependent on the specific software and scoring function used and should be compared with caution across different studies.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenylacetamide derivative targeting an upstream kinase, leading to downstream effects on gene transcription.

Conclusion

This technical guide provides a foundational framework for conducting in silico docking studies of this compound. By leveraging methodologies and insights from studies on analogous phenylacetamide derivatives, researchers can effectively explore the therapeutic potential of this compound. The successful application of in silico docking, coupled with experimental validation, will be crucial in advancing the development of novel therapeutics based on the phenylacetamide scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The "Magic Methyl" Effect in Phenylacetamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic introduction of a methyl group, often termed the "magic methyl" effect, is a powerful tool in medicinal chemistry for optimizing lead compounds. This technical guide provides an in-depth analysis of this phenomenon within the context of phenylacetamide analogs, a scaffold present in numerous biologically active molecules. By examining the impact of methylation on pharmacological activity, metabolic stability, and receptor interactions, this document aims to provide a comprehensive resource for researchers in drug discovery and development. This guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the "magic methyl" effect.

Introduction: The "Magic Methyl" Phenomenon

The "magic methyl" effect refers to the often dramatic and non-intuitive improvement in the pharmacological properties of a molecule upon the introduction of a single methyl group. This seemingly minor structural modification can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The underlying mechanisms for these enhancements are multifaceted and can include:

-

Conformational Restriction: The steric bulk of a methyl group can restrict the rotatable bonds of a molecule, locking it into a more bioactive conformation for optimal receptor binding.

-

Enhanced Binding Interactions: A strategically placed methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein, thereby increasing binding affinity.

-

Blocking Metabolic Sites: Introduction of a methyl group can shield a metabolically labile position on the molecule from enzymatic degradation, particularly by cytochrome P450 enzymes, thus improving its metabolic stability and half-life.

-

Improved Physicochemical Properties: Methylation can modulate a compound's lipophilicity, which in turn affects its solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

This guide will explore these principles with a specific focus on their application to the phenylacetamide scaffold.

Quantitative Analysis of the "Magic Methyl" Effect

The impact of methylation on the biological activity of phenylacetamide analogs can be quantitatively assessed by comparing the potency of methylated compounds with their non-methylated counterparts. The following tables summarize representative data from various studies, illustrating the significant changes in inhibitory concentrations (IC50) and other pharmacological parameters upon the introduction of a methyl group.

Table 1: Anticancer Activity of Substituted Phenylacetamide Derivatives

| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC50 (µM) |

| VS1 | Unsubstituted | - | - |

| VS8 | 2-methyl | - | Favorable Influence |

| VS9 | 4-methyl | - | Favorable Influence |

| VS21 | 2-ethyl | - | Favorable Influence |

| VS22 | 4-ethyl | - | Favorable Influence |

Data adapted from a study on phenylacetamides as antidepressant agents, where electron-releasing groups like methyl had a favorable influence on activity compared to the unsubstituted analog.[1]

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Cancer Cell Lines

| Compound ID | Substitution on N-phenyl ring | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |

| 2d | 2-methoxy | - | - |

| 2e | 3-methoxy | - | - |

| 2f | 4-methoxy | - | - |

| Imatinib (Ref.) | - | 40 | 98 |

This table highlights the impact of methoxy (a methyl ether) substitution, which can be compared to other substitutions in the full study. While not a direct methyl addition to the phenyl ring, it demonstrates the effect of a small, electron-donating group.[2]

Table 3: Antiproliferative Activity of Phenylacetamide-Thioxo-Tetrahydropyrimidine Hybrids

| Compound ID | Substitution on Phenylacetamide | PIM-1 Kinase IC50 (nM) |

| 8k | 4-methylphenyl | 909 |

| 8l | 4-methylphenyl | 373 |

| 8n | 4-methylphenyl | 684 |

| TBB (Ref.) | - | 1120 |

This table showcases the potent PIM-1 kinase inhibitory activity of phenylacetamide derivatives bearing a methylphenyl group.[3]

Experimental Protocols

To aid in the practical application of the concepts discussed, this section provides detailed methodologies for key experiments relevant to the study of phenylacetamide analogs and the "magic methyl" effect.

Synthesis of N-Substituted Phenylacetamide Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted phenylacetamide derivatives.

Workflow for the Synthesis of N-Phenylacetamide Derivatives

Caption: General synthetic workflow for N-phenylacetamide analogs.

Materials:

-

Substituted aniline or amine (1.0 eq)

-

Chloroacetyl chloride (1.0 eq)

-

Glacial acetic acid

-

Saturated sodium acetate solution

-

Ice-cold water

-

Ethanol

-

Triethylamine

-

2-Mercaptobenzimidazole (for specific analogs)

Procedure:

-

Dissolve the substituted aniline or amine in glacial acetic acid and a saturated solution of sodium acetate.

-

Slowly add chloroacetyl chloride to the reaction mixture and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash with a dilute solution of glacial acetic acid.

-

Recrystallize the crude product from an appropriate solvent to yield the 2-chloro-N-substituted-acetamide intermediate.[1]

-

For further derivatization, the intermediate can be reacted with a nucleophile, such as 2-mercaptobenzimidazole, in ethanol with triethylamine to yield the final phenylacetamide analog.[1]

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, a common target for phenylacetamide analogs.

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Dopamine D2 receptor membrane preparation (e.g., from HEK293 cells expressing the receptor)

-

Radiolabeled ligand (e.g., [³H]Spiperone)

-

Unlabeled test compounds (phenylacetamide analogs)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

-

In a 96-well plate, add the receptor membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and the test compound at various concentrations.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5]

-

Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled standard).

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound, a key parameter often improved by the "magic methyl" effect.

Workflow for a Microsomal Metabolic Stability Assay

Caption: Workflow for a microsomal metabolic stability assay.

Materials:

-

Pooled human or animal liver microsomes

-

Test compounds (phenylacetamide analogs)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile with an internal standard

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw the liver microsomes and dilute them to the desired concentration in phosphate buffer.

-

Prepare a reaction mixture containing the microsomal solution, the NADPH regenerating system, and the test compound at a specific concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by pre-incubating the mixture at 37°C, then adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Signaling Pathways and the "Magic Methyl" Effect

The introduction of a methyl group can modulate the interaction of phenylacetamide analogs with their target receptors, thereby influencing downstream signaling pathways. Many phenylacetamide derivatives are known to interact with G-protein coupled receptors (GPCRs), which in turn can activate cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

G-Protein Coupled Receptor (GPCR) Signaling

General GPCR Signaling Cascade

Caption: Simplified G-protein coupled receptor signaling pathway.

Upon binding of a phenylacetamide analog to a GPCR, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, which in turn alters the concentration of intracellular second messengers like cyclic AMP (cAMP). This cascade ultimately results in a specific cellular response. A methyl group can enhance the initial binding affinity of the ligand to the GPCR, leading to a more robust downstream signal.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

GPCR activation can also lead to the stimulation of the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.

Simplified MAPK Signaling Pathway

Caption: Simplified MAPK signaling cascade initiated by GPCR activation.

In this pathway, activated G-protein subunits can lead to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that mediate the cellular response. The enhanced potency of a methylated phenylacetamide analog at the GPCR level can lead to a more pronounced activation or inhibition of this downstream MAPK pathway.

Conclusion

The "magic methyl" effect is a testament to the profound impact that subtle structural modifications can have on the biological activity of a drug candidate. In the context of phenylacetamide analogs, the strategic addition of a methyl group can lead to significant improvements in potency, metabolic stability, and receptor affinity. By understanding the underlying principles of this effect and utilizing the experimental and analytical tools outlined in this guide, researchers can more effectively optimize their lead compounds and accelerate the drug discovery process. The continued exploration of the "magic methyl" effect in diverse chemical scaffolds, including phenylacetamides, will undoubtedly uncover new opportunities for the development of novel and more effective therapeutics.

References

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-amino-N-methyl-N-phenylacetamide

Disclaimer: Publicly available experimental data on the specific solubility and stability of 2-amino-N-methyl-N-phenylacetamide is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, namely acetanilide and N-methyl-N-phenylacetamide. The experimental protocols detailed herein are industry-standard methods that would be employed to determine these properties for the target compound.

Introduction

This compound is a derivative of acetanilide with potential applications in pharmaceutical and chemical research. Its structure, featuring a primary aromatic amine, a tertiary amide, and a phenyl group, suggests specific physicochemical properties that are critical for its development, formulation, and handling. Understanding the solubility and stability of this compound is fundamental for predicting its behavior in various environments, ensuring its quality, and establishing a suitable shelf-life.

This technical guide provides an in-depth analysis of the predicted solubility and stability profile of this compound based on data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the determination of these properties, in accordance with regulatory guidelines.

Predicted Physicochemical Properties and Solubility Profile

The introduction of a primary amino group at the ortho position of the phenyl ring in N-methyl-N-phenylacetamide is expected to significantly influence its solubility. This substitution increases the molecule's polarity and introduces an additional site for hydrogen bonding, which is anticipated to enhance its aqueous solubility compared to its non-aminated analogues.

Predicted Solubility

The solubility of this compound is predicted to be low to moderate in aqueous media, with a strong dependence on pH. The presence of the basic amino group suggests that the solubility will be significantly higher in acidic conditions due to the formation of a more soluble salt. In organic solvents, its solubility is expected to vary based on the polarity of the solvent.

To provide a reasonable estimation, the solubility data for the parent compounds, acetanilide and N-methyl-N-phenylacetamide, are presented below.

Table 1: Solubility Data for Analogous Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Acetanilide | Water | <0.56 g/100 mL[1] | 25 |

| Water | 4 g/L[2] | 20 | |

| Hot Water | Soluble[3] | - | |

| Ethanol | Soluble | - | |

| Diethyl Ether | Soluble[4] | - | |

| Acetone | Soluble | - | |

| Benzene | Soluble[4] | - | |

| N-methyl-N-phenylacetamide | Water | 24.96 g/L (Predicted)[5] | 25 |

Based on these analogs, it is reasonable to infer that this compound will exhibit enhanced aqueous solubility compared to acetanilide due to the polar amino group.

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early drug discovery to obtain a rapid assessment of solubility.[6][7][8]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[9]

-

Precipitation Detection: Analyze the samples for precipitation using a nephelometer (light scattering) or by measuring the absorbance of the clear supernatant after filtration or centrifugation with a UV-Vis plate reader.[6][8]

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

This method determines the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.[10][11][12]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution at equilibrium.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and formulation. The amide linkage is a potential site for hydrolysis, while the primary aromatic amine is susceptible to oxidation. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[13][14][15]

Predicted Stability

-

Hydrolytic Stability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, likely yielding 2-aminophenylacetic acid and methylamine. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Stability: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of colored degradation products.[16]

-

Photostability: Aromatic compounds can be susceptible to photodegradation. Acetanilide is known to rearrange under UV light.[17]

-

Thermal Stability: Amides are generally thermally stable, but degradation can occur at elevated temperatures.

Table 2: Stability Data for Acetanilide

| Condition | Observation |

| Hydrolysis (pH 4-9, 50°C, 5 days) | <10% degradation[2] |

| Photolysis | Rearranges under UV light[17] |

| General Stability | Stable under most conditions[1][4] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable solvent.

-

Stress Conditions: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and store at room temperature or slightly elevated temperature for a set period.[19][20][21]

-

Analysis: Analyze the stressed sample by HPLC to separate and quantify the parent compound and its oxidation products.

Methodology:

-

Sample Preparation: Expose solid this compound and its solution in a chemically inert, transparent container to a light source.

-

Control Sample: Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Stress Conditions: Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22][23][24][25]

-

Analysis: Compare the exposed samples with the dark control using HPLC to identify any photodegradants.

Methodology:

-

Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

-

Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Analysis: At various time points, analyze the sample by HPLC to assess the extent of degradation.

Conclusion

References

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Acetanilide [chemeurope.com]

- 4. alignchemical.com [alignchemical.com]

- 5. chembk.com [chembk.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. ncert.nic.in [ncert.nic.in]

- 17. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ijcrt.org [ijcrt.org]

- 19. ptacts.uspto.gov [ptacts.uspto.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. database.ich.org [database.ich.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. q1scientific.com [q1scientific.com]

- 25. ikev.org [ikev.org]

A Comprehensive Guide to the Synthesis of N-Substituted Phenylacetamides

For Researchers, Scientists, and Drug Development Professionals

N-substituted phenylacetamides are a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of organic and medicinal chemistry. This technical guide provides a comprehensive review of the most common and effective methods for the synthesis of N-substituted phenylacetamides, with a focus on detailed experimental protocols, quantitative data comparison, and mechanistic understanding.

Core Synthetic Strategies

The synthesis of N-substituted phenylacetamides primarily revolves around the formation of an amide bond between a phenylacetic acid derivative and an amine. The key strategies include the direct amidation of phenylacetic acid, acylation with more reactive derivatives like acid chlorides and anhydrides, and other specialized methods.

Direct Amidation of Phenylacetic Acid and Amines

The direct condensation of a carboxylic acid and an amine is an atom-economical and environmentally benign approach. However, it often requires catalysts or harsh conditions to overcome the high activation energy and drive the equilibrium towards the product by removing water.

A variety of catalysts have been developed to facilitate this transformation under milder conditions.[1][2][3] Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have proven effective for the amidation of phenylacetic acid with a range of primary and secondary amines.[2] Metal catalysts, including those based on nickel (NiCl₂), have also been successfully employed.[3] Furthermore, non-metallic organocatalysts like imidazole can be used, often in conjunction with a nitrogen source such as urea, presenting a cost-effective and greener alternative.[1][4]